molecular formula C9H13BrClNO B15331378 (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B15331378
M. Wt: 266.56 g/mol
InChI Key: MKVRNERZPHADNU-RGMNGODLSA-N
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Description

(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features a bromine atom and a methoxy group attached to a phenyl ring. The compound is of interest in various fields of research due to its potential biological activity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using a methoxide ion.

    Chiral Amine Formation: The chiral amine can be synthesized through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution may yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis and as a chiral auxiliary.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a precursor for developing pharmaceutical compounds.

    Industry: In the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
  • (S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
  • (S)-1-(3-Methyl-2-methoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

The presence of the bromine atom in (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The specific electronic and steric effects of the bromine atom can influence the compound’s interactions and reactivity.

Properties

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

(1S)-1-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1

InChI Key

MKVRNERZPHADNU-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Br)OC)N.Cl

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)OC)N.Cl

Origin of Product

United States

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